
tert-Butyl 1-(2-oxo-2-phenylethyl)piperidin-4-ylcarbamate
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Overview
Description
tert-Butyl 1-(2-oxo-2-phenylethyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C18H26N2O3 It belongs to the class of carbamates and is characterized by the presence of a piperidine ring substituted with a phenylethyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(2-oxo-2-phenylethyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with phenylacetyl chloride in the presence of a base, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product. Purification steps such as crystallization, distillation, or chromatography are often employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(2-oxo-2-phenylethyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions such as acidic or basic environments, elevated temperatures, or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Research indicates that derivatives of piperidine compounds, including tert-butyl 1-(2-oxo-2-phenylethyl)piperidin-4-ylcarbamate, exhibit significant cytotoxic activity against various cancer cell lines. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in tumor cells, making them candidates for further development as anticancer agents .
-
Neuroprotective Effects :
- Some studies suggest that piperidine derivatives possess neuroprotective properties. They may help in conditions such as neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The mechanism involves modulation of signaling pathways associated with cell survival and apoptosis .
- Anti-inflammatory Activity :
Therapeutic Applications
- Pharmaceutical Development :
- Synthesis of Analogues :
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 1-(2-oxo-2-phenylethyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-2-phenylacetate
- Phenylglyoxylic acid
- 4-tert-Butyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
Uniqueness
tert-Butyl 1-(2-oxo-2-phenylethyl)piperidin-4-ylcarbamate is unique due to its specific combination of functional groups and structural features. The presence of the piperidine ring, phenylethyl group, and tert-butyl carbamate group imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
tert-Butyl 1-(2-oxo-2-phenylethyl)piperidin-4-ylcarbamate, with the molecular formula C18H26N2O3 and CAS number 913574-88-6, is a compound belonging to the carbamate class. Its structure features a piperidine ring substituted with a phenylethyl group and a tert-butyl carbamate moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The compound's molecular weight is approximately 318.41 g/mol. It can be synthesized through several methods, typically involving the reaction of piperidine derivatives with phenylacetyl chloride in the presence of bases such as triethylamine or sodium hydride, often using solvents like dichloromethane or tetrahydrofuran .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator, modulating biochemical pathways critical for various physiological processes. The precise mechanisms remain an area of active research, with studies indicating potential effects on inflammatory pathways and cellular signaling .
Anti-inflammatory Properties
Research indicates that compounds similar to this compound can inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. In vitro studies have shown that these compounds can reduce IL-1β release and pyroptotic cell death in macrophage-like THP-1 cells, suggesting their potential as anti-inflammatory agents .
Anticancer Activity
The compound's structural features may contribute to its anticancer properties. Preliminary studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in MCF7 breast cancer cells, indicating that modifications to the piperidine structure can enhance therapeutic efficacy .
Case Studies and Research Findings
Comparison with Similar Compounds
The unique structure of this compound sets it apart from other related compounds. Below is a comparison table highlighting some similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
tert-butyl 2-oxo-2-phenylacetate | Similar ester structure | Moderate anti-inflammatory effects |
Phenylglyoxylic acid | Contains phenolic group | Antioxidant properties |
4-tert-butyl-1-(2-oxo-2-phenylethyl)pyridinium bromide | Pyridine derivative | Cytotoxicity against tumor cells |
Properties
IUPAC Name |
tert-butyl N-(1-phenacylpiperidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-15-9-11-20(12-10-15)13-16(21)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDXZERYUGIYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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